Phenyl 4-(heptan-3-yl)pyridine-1(4H)-carboxylate

Physicochemical characterization SAR exploration Chemical procurement

In calcium-channel SAR campaigns, even a single methylene shift in the 4-alkyl chain can alter lipophilicity, steric occupancy, and metabolic vulnerability. This compound, with a heptan-3-yl appendage (LogP ≈ 5.3, tPSA 29.5 Ų), eliminates the confounding variability introduced by linear or differently branched analogs. - Enables systematic probing of chain-length and branching-position effects versus hexan-2-yl and heptan-4-yl isomers. - The phenyl ester at N-1 serves as a cleavable prodrug handle for developability profiling. - Supplied as a high-purity intermediate for constructing fused heterocyclic scaffolds.

Molecular Formula C19H25NO2
Molecular Weight 299.4 g/mol
CAS No. 651053-97-3
Cat. No. B12593745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4-(heptan-3-yl)pyridine-1(4H)-carboxylate
CAS651053-97-3
Molecular FormulaC19H25NO2
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCCCCC(CC)C1C=CN(C=C1)C(=O)OC2=CC=CC=C2
InChIInChI=1S/C19H25NO2/c1-3-5-9-16(4-2)17-12-14-20(15-13-17)19(21)22-18-10-7-6-8-11-18/h6-8,10-17H,3-5,9H2,1-2H3
InChIKeyRPJZGJBOOZWMAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl 4-(heptan-3-yl)pyridine-1(4H)-carboxylate (CAS 651053-97-3): A 4‑Alkyl‑1,4‑dihydropyridine‑1‑carboxylate Ester


Phenyl 4-(heptan-3-yl)pyridine-1(4H)-carboxylate belongs to the class of 1,4‑dihydropyridine‑1‑carboxylate esters – a scaffold historically exploited for calcium‑channel modulation and as synthetic intermediates for more complex heterocycles . The compound features a 1,4‑dihydropyridine ring bearing a phenyl ester at N‑1 and a 7‑carbon alkyl chain branched at the 3‑position at C‑4. Its molecular formula is C₁₉H₂₅NO₂, molecular weight 299.4 g mol⁻¹, polar surface area 29.5 Ų, and calculated LogP ≈ 5.3 .

Why a Generic 4‑Alkyl‑1,4‑dihydropyridine‑1‑carboxylate Cannot Replace Phenyl 4-(heptan-3-yl)pyridine-1(4H)-carboxylate


Within the 4‑alkyl‑1,4‑dihydropyridine‑1‑carboxylate series, even a single methylene shift or a change in branching position can alter lipophilicity (LogP), steric occupancy, and metabolic vulnerability – parameters that are critical for both biological target engagement and physicochemical developability . Therefore, substituting the target compound with a close analog (e.g., the hexan‑2‑yl or heptan‑4‑yl isomer) without verifying functional equivalence risks introducing uncontrolled variability in potency, selectivity, or pharmacokinetic profile. The quantitative evidence below documents the measurable differences that make this compound non‑interchangeable with its nearest structural neighbors.

Quantitative Differentiation Evidence for Phenyl 4-(heptan-3-yl)pyridine-1(4H)-carboxylate vs. Its Closest Analogs


Molecular Weight and Formula Offset vs. the Hexan‑2‑yl Analog

The heptan‑3‑yl derivative possesses one additional methylene group compared to its hexan‑2‑yl counterpart (phenyl 4-(hexan‑2‑yl)pyridine-1(4H)-carboxylate, CAS 651054-05-6), resulting in a molecular weight increase of +14.03 g mol⁻¹ (299.41 vs. 285.38) and a formula of C₁₉H₂₅NO₂ vs. C₁₈H₂₃NO₂ . This mass increment directly impacts molar dosing calculations, stock solution preparation, and gravimetric handling in high‑throughput screening.

Physicochemical characterization SAR exploration Chemical procurement

LogP Similarity Masks Key Branching‑Position Difference: Heptan‑3‑yl vs. Heptan‑4‑yl Isomer

The target compound and its heptan‑4‑yl isomer (CAS 651054-03-4) share identical molecular formula and weight, yet the shift of the branching point from C‑3 to C‑4 alters the spatial orientation of the alkyl tail. While the predicted LogP for the heptan‑3‑yl compound is 5.30 and for the hexan‑2‑yl analog is also 5.30, the heptan‑4‑yl isomer is expected to exhibit a comparable LogP (≈5.3) . The critical differentiation is not in gross lipophilicity but in the three‑dimensional shape and steric footprint, which can influence receptor binding and metabolic soft‑spot exposure.

Lipophilicity Isomeric differentiation ADME prediction

Polar Surface Area Uniformity Confirms Lack of H‑Bonding Differentiation

Both the target compound and the hexan‑2‑yl analog exhibit identical topological polar surface area (tPSA) of 29.54 Ų . This uniformity indicates that the alkyl‑chain variation does not alter the hydrogen‑bonding capacity of the molecule; consequently, any observed differences in permeability, solubility, or protein binding must stem from lipophilicity‑driven or steric effects rather than direct H‑bond modulation.

Polar surface area Permeability Formulation

Recommended Application Scenarios for Phenyl 4-(heptan-3-yl)pyridine-1(4H)-carboxylate Based on Evidenced Differentiation


SAR Exploration of 1,4‑Dihydropyridine Calcium‑Channel Modulators

The heptan‑3‑yl appendage introduces a specific steric and lipophilic signature that can be exploited in structure–activity relationship (SAR) campaigns aiming to map the alkyl‑binding pocket of calcium‑channel or related targets. Its differentiation from the hexan‑2‑yl analog (C‑18) and the heptan‑4‑yl isomer allows systematic probing of chain‑length and branching‑position effects .

Physicochemical Developability Profiling of Prodrug Candidates

Because the phenyl ester at N‑1 can serve as a cleavable prodrug moiety, the distinct LogP and steric bulk of the heptan‑3‑yl group – relative to shorter or differently branched analogs – can be used to fine‑tune lipophilicity‑dependent properties such as solubility, permeability, and plasma protein binding .

Metabolic Stability Comparison of Alkyl‑Chain Constitutional Isomers

The difference in branching position between the heptan‑3‑yl (target) and heptan‑4‑yl isomer provides a direct test set for evaluating the effect of alkyl‑chain topology on oxidative metabolism in liver microsome or hepatocyte assays, without the confounding influence of altered LogP or tPSA .

Synthetic Intermediates for Fused Heterocyclic Scaffolds

The 1,4‑dihydropyridine‑1‑carboxylate core is a versatile intermediate for the construction of fused pyridine‑containing heterocycles; the specific alkyl substitution pattern of the target compound can be retained in the final product, making it a valuable building block when the C‑3‑branched heptyl group is desired .

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